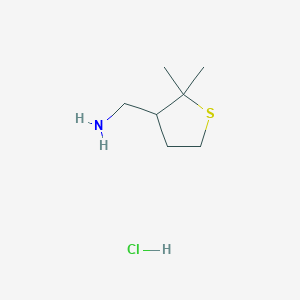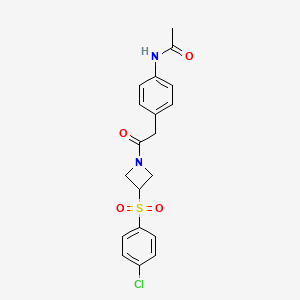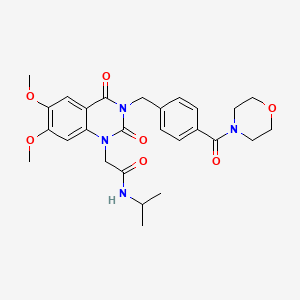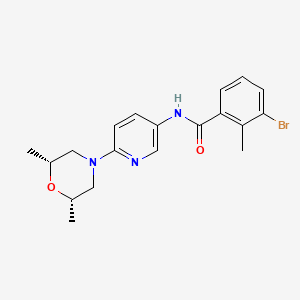
(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylthiolan-3-yl)methanamine hydrochloride, also known as DMTH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTH is a sulfur-containing heterocyclic compound that is structurally similar to amino acids and neurotransmitters.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A novel 1,3-Dithiolane compound, structurally related to (2,2-Dimethylthiolan-3-yl)methanamine hydrochloride, has been synthesized and characterized, confirming its structure through NMR and X-ray diffractions (Zhai Zhi-we, 2014).
Surface-Catalyzed Reactions
Studies have investigated surface-catalyzed reactions involving gases like 2,2-dimethylpropanal and methanamine, which are structurally similar to this compound, revealing insights into reactions common to biological systems (L. Mascavage, P. Sonnet, D. R. Dalton, 2006).
Electron-Transfer Mediated Reactions
Research on (Anthracen-9-yl)methanamines, which have a core structure related to this compound, demonstrates electron-transfer mediated C–N bond cleavage, providing insights into reaction mechanisms (J. Vadakkan et al., 2005).
Anticancer Applications
Studies on Schiff base ligands, including those related to this compound, have explored their potential as anticonvulsant agents and anticancer agents, demonstrating promising applications in medicinal chemistry (S. Pandey, R. Srivastava, 2011); (S. Mbugua et al., 2020).
Photocytotoxicity and Imaging
Iron(III) complexes with components structurally akin to this compound have been studied for their photocytotoxic properties and potential in cellular imaging, highlighting their use in therapeutic and diagnostic applications (Uttara Basu et al., 2014).
Antidepressant Activity
Compounds structurally related to this compound have been investigated for their potential as serotonin receptor-biased agonists, showing significant antidepressant-like activity in preclinical tests (J. Sniecikowska et al., 2019).
Catalysis and Organic Synthesis
Research into catalysts and synthetic methods involving compounds similar to this compound has led to advancements in organic synthesis, demonstrating their utility in preparing complex organic compounds (Şemistan Karabuğa et al., 2015); (Beilei Wang et al., 2011).
Propiedades
IUPAC Name |
(2,2-dimethylthiolan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-7(2)6(5-8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDNTRSKSCBBAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCS1)CN)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)


![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)


![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)
![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)

![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)
